Cas no 472979-20-7 (4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride)

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol hydrochloride is a chemically synthesized compound featuring a thiazole core linked to a dihydroxybenzene moiety, with an amino group at the 2-position of the thiazole ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and pharmaceutical applications. Its structural characteristics suggest potential utility as an intermediate in organic synthesis or as a scaffold for bioactive molecule development. The presence of both phenolic and amino functional groups allows for further derivatization, offering versatility in chemical modifications. This compound is typically handled under controlled conditions due to its reactive nature.
4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride structure
472979-20-7 structure
Product Name:4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride
CAS No:472979-20-7
MF:C9H9ClN2O2S
MW:244.697959661484
CID:1069158
PubChem ID:5337457
Update Time:2025-06-30

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diol hydrochloride
    • 4-(2-Aminothiazol-4-yl)benzene-1,3-diol hydrochloride
    • AKOS015847595
    • 4-(2-Amino-1,3-thiazol-4-yl)-1,3-benzenediol hydrochloride, AldrichCPR
    • 472979-20-7
    • 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diol;hydrochloride
    • 4-(2-aminothiazol-4-yl)benzene-1,3-diol hydrochlo
    • CS-0433781
    • F0914-5972
    • 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride
    • SR-01000358630-1
    • SR-01000358630
    • 4-(2-Aminothiazol-4-yl)benzene-1,3-diolhydrochloride
    • E87040
    • MDL: MFCD01849140
    • Inchi: 1S/C9H8N2O2S.ClH/c10-9-11-7(4-14-9)6-2-1-5(12)3-8(6)13;/h1-4,12-13H,(H2,10,11);1H
    • InChI Key: IKZHBUBOEHGRCO-UHFFFAOYSA-N
    • SMILES: Cl.S1C(N)=NC(=C1)C1C=CC(=CC=1O)O

Computed Properties

  • Exact Mass: 244.0073264g/mol
  • Monoisotopic Mass: 244.0073264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 108Ų

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride Pricemore >>

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Additional information on 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride

Introduction to 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride (CAS No. 472979-20-7)

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride, identified by its CAS number 472979-20-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This hydrochloride salt derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and mechanistic insights. The compound’s molecular structure integrates a benzene-1,3-diol moiety with a thiazole ring substituted at the 2-position with an amino group, creating a versatile scaffold for further chemical and biological exploration.

The benzene-1,3-diol moiety, also known as resorcinol, is a well-studied pharmacophore with demonstrated antioxidant, anti-inflammatory, and antimicrobial properties. Its presence in this compound suggests potential therapeutic applications in conditions where oxidative stress and inflammation play pivotal roles. The thiazole ring, a heterocyclic structure characterized by sulfur and nitrogen atoms, is another pharmacophore that is widely recognized for its role in various biological processes. Thiazole derivatives are prevalent in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors.

The specific substitution pattern of the thiazole ring—2-amino substitution—further enhances the compound’s complexity and functionality. The amino group at the 2-position can participate in hydrogen bonding interactions, which are crucial for binding affinity and specificity to biological targets. This structural feature makes 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride a promising candidate for drug discovery efforts aimed at modulating enzyme activity or receptor binding.

In recent years, there has been growing interest in the development of dual-action compounds that can target multiple pathways simultaneously. The combination of the benzene-1,3-diol and thiazole moieties in this compound provides a rationale for such dual-targeting strategies. For instance, the benzene-1,3-diol moiety may interact with oxidative stress-related enzymes, while the thiazole ring could modulate inflammatory signaling pathways. Such multifunctional approaches are increasingly favored in drug development due to their potential to achieve synergistic therapeutic effects.

Recent studies have highlighted the importance of thiazole derivatives in medicinal chemistry, particularly in the context of antimicrobial and anticancer applications. The structural features of thiazole derivatives allow them to interfere with essential bacterial metabolic pathways or induce apoptosis in cancer cells. The presence of an amino group on the thiazole ring further expands the chemical space available for designing novel bioactive molecules. This has led to several patents and research publications exploring thiazole-based scaffolds for treating various diseases.

The hydrochloride salt form of 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride enhances its solubility and bioavailability, making it more suitable for in vitro and in vivo studies. Solubility is a critical factor in drug development, as it directly impacts formulation design and pharmacokinetic profiles. By improving solubility through salt formation, this compound becomes more amenable to experimental testing across different biological systems.

From a synthetic chemistry perspective, 4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride represents an interesting challenge due to its complex structural features. The synthesis involves multiple steps, including heterocyclic ring formation and functional group modifications. Advances in synthetic methodologies have enabled more efficient routes to complex molecules like this one, reducing production costs and improving yields. Such advancements are crucial for translating laboratory discoveries into viable therapeutic agents.

The compound’s potential applications extend beyond traditional pharmaceutical uses. For example, it may serve as an intermediate in the synthesis of more complex molecules or as a reference standard for analytical chemistry applications. Its unique structure also makes it valuable for studying molecular interactions at the atomic level using computational chemistry techniques.

In conclusion,4-(2-amino-1,3-thiazol-4-yl)benzene-1,3-diolhydrochloride (CAS No. 472979-20-7) is a structurally intriguing compound with significant pharmaceutical potential. Its combination of known pharmacophores—the benzene-1,3-diol moiety and the thiazole ring—along with its specific substitution pattern offers opportunities for developing novel therapeutic agents targeting multiple disease pathways. Ongoing research continues to explore its biological activities and mechanistic roles, positioning it as a key molecule in medicinal chemistry investigations.

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